3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with sulfonyl and phenyl substituents
Mechanism of Action
Target of Action
Similar compounds have been tested for antiproliferative activities against human cancer cell lines , suggesting potential targets within oncogenic pathways.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s likely that it interacts with its targets to induce changes that inhibit the proliferation of cancer cells
Biochemical Pathways
Given its potential antiproliferative activity , it may impact pathways related to cell cycle regulation and apoptosis.
Result of Action
, similar compounds have demonstrated antiproliferative activities against human cancer cell lines. This suggests that the compound may inhibit cell growth and division, leading to a decrease in the proliferation of cancer cells.
Preparation Methods
The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a nucleophilic addition/cyclization process involving carbodiimides and diazo compounds.
Quinazoline Formation: The quinazoline moiety is often constructed through a series of cyclization reactions involving appropriate precursors.
Sulfonylation and Phenylation:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Material Science: Its unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a bioactive molecule.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as a building block in the production of specialty chemicals.
Comparison with Similar Compounds
When compared to other similar compounds, 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE stands out due to its unique structural features and diverse applications. Similar compounds include:
Triazoloquinazolines: Compounds with similar triazole and quinazoline moieties but different substituents.
Sulfonyl-Substituted Triazoles: Compounds with sulfonyl groups attached to triazole rings.
Phenyl-Substituted Quinazolines: Quinazoline derivatives with phenyl substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-15-9-10-18(4)22(14-15)33(31,32)25-24-27-23(26-19-12-16(2)11-17(3)13-19)20-7-5-6-8-21(20)30(24)29-28-25/h5-14H,1-4H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGLJLLASBJJBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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